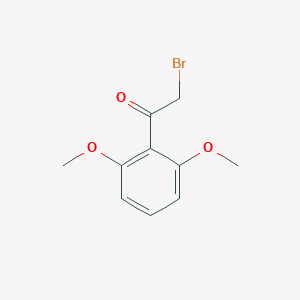

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSDTJAJQKENMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373641 | |

| Record name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123184-19-0 | |

| Record name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123184-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 1 2,6 Dimethoxyphenyl Ethanone

Regioselective Bromination Approaches

The most direct route to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone involves the regioselective α-bromination of the corresponding ketone precursor, 2',6'-dimethoxyacetophenone (B105267). The primary challenge lies in selectively brominating the α-carbon of the ketone's ethyl group without affecting the highly activated aromatic ring.

Bromination of Substituted Acetophenones

The α-bromination of acetophenone (B1666503) and its derivatives is a well-established reaction. The mechanism typically proceeds through an enol or enolate intermediate, which is formed under acidic or basic conditions, respectively. This intermediate then acts as a nucleophile, attacking an electrophilic bromine source. chemicalbook.com For substrates like 2',6'-dimethoxyacetophenone, the electron-donating methoxy (B1213986) groups strongly activate the aromatic ring, making it susceptible to electrophilic aromatic substitution. Therefore, reaction conditions must be carefully controlled to favor the desired α-bromination over competing ring bromination. zenodo.org Acidic conditions are generally preferred as they facilitate the necessary enolization of the ketone for the reaction to proceed at the α-position. zenodo.org

Utilization of Brominating Reagents and Optimized Reaction Conditions

A variety of brominating reagents have been employed for the α-bromination of ketones, each with specific advantages regarding selectivity, reactivity, and handling safety. The choice of reagent and reaction conditions is critical for achieving high yields of this compound while minimizing side products.

Commonly used reagents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and cupric bromide (CuBr₂). chemicalbook.comnih.gov Elemental bromine is highly reactive but can be hazardous to handle and may lead to over-bromination or ring bromination if not used judiciously. zenodo.org NBS is a solid, safer alternative that often provides higher selectivity for α-bromination, particularly when used with a catalytic amount of an acid promoter like p-toluenesulfonic acid (PTSA). akjournals.com Cupric bromide offers another method where it can act as both the bromine source and a Lewis acid catalyst, often used in solvents like ethyl acetate. nih.govresearchgate.net More specialized reagents such as Benzyltrimethylammonium tribromide have also been shown to be effective for the bromination of similar dimethoxyacetophenone isomers. chemicalbook.com

The selection of solvent is also crucial; common choices include methanol (B129727), chloroform (B151607), and acetonitrile (B52724). zenodo.orgchemicalbook.com Optimization studies on the general α-bromination of acetophenones have shown that factors such as temperature, reaction time, and the molar ratio of the brominating agent are key parameters to control for maximizing the yield of the monobrominated product. researchgate.net

| Brominating Reagent | Catalyst/Conditions | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Acidic (e.g., HCl, H₂SO₄) | Methanol, Chloroform | Highly reactive; requires careful control to ensure selectivity. | zenodo.org |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) or Active Al₂O₃ | Acetonitrile, Methanol | Solid reagent, easier handling, often provides higher selectivity. | akjournals.com |

| Cupric Bromide (CuBr₂) | None (self-catalyzing) | Ethyl Acetate, Chloroform | Acts as both bromine source and Lewis acid. | nih.govresearchgate.net |

| Benzyltrimethylammonium tribromide | Room Temperature | Dichloromethane/Methanol | Effective for related dimethoxyacetophenone isomers. | chemicalbook.com |

| Sodium Bromide (NaBr) / Potassium Persulfate (K₂S₂O₈) | Aqueous system | Water/Acetonitrile | Utilizes bromide salt as a safer bromine source. | researchgate.net |

Multistep Synthetic Pathways from Precursor Molecules

An alternative to the direct bromination of pre-synthesized 2',6'-dimethoxyacetophenone is to construct the target molecule from more fundamental aromatic precursors.

Strategies Employing 1,3,5-Trimethoxybenzene (B48636) and Bromoacetyl Bromide

A direct, one-step Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with bromoacetyl bromide to yield this compound is not a well-documented or straightforward pathway. The high reactivity of the 1,3,5-trimethoxybenzene ring can lead to multiple side reactions. A more plausible and controllable multistep approach involves the initial synthesis of the acetophenone skeleton followed by bromination.

One such pathway begins with the Friedel-Crafts acylation of a suitable precursor like 1,3-dimethoxybenzene (B93181). The acylation of 1,3-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield 2',4'-dimethoxyacetophenone (B1329363) as the major product due to electronic and steric factors. chegg.comgoogle.com However, achieving acylation at the more sterically hindered C-2 position to form 2',6'-dimethoxyacetophenone is challenging but can be influenced by the choice of Lewis acid and reaction conditions.

A more common precursor for 2',6'-disubstituted phenols is 2,6-dihydroxyacetophenone, which can be prepared from resorcinol. Subsequent methylation of the hydroxyl groups would yield the desired 2',6'-dimethoxyacetophenone, which can then be subjected to the α-bromination methods described in section 2.1. Another potential route starts from 1,3,5-trimethoxybenzene, which can be acylated with acetyl chloride to form 2',4',6'-trimethoxyacetophenone. chemicalbook.com A subsequent selective demethylation step would be required to produce 2',6'-dimethoxyacetophenone, although achieving such regioselectivity can be complex.

Catalytic Approaches in Bromination and Subsequent Transformations

The development of catalytic systems for bromination aims to improve efficiency, selectivity, and environmental footprint. In the context of synthesizing this compound, catalysis is primarily applied to the α-bromination step.

Acid catalysts are fundamental to the reaction, promoting the enolization of the ketone, which is the rate-determining step for bromination. zenodo.org Catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective and widely used. akjournals.com Research has also explored the use of solid catalysts, which offer benefits in terms of easier product separation and catalyst recycling. For instance, active acidic aluminum oxide (Al₂O₃) has been shown to effectively catalyze the α-bromination of aralkyl ketones using NBS in methanol. akjournals.com More recently, nanomaterials such as magnesium oxide (MgO) nanoparticles have been investigated as catalysts for bromination reactions, demonstrating high efficiency. researchgate.net These catalytic methods provide milder and more selective alternatives to traditional stoichiometric reagents.

Process Optimization and Scalability Studies

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires rigorous process optimization and scalability assessment. The key objectives are to maximize yield and purity while ensuring operational safety, cost-effectiveness, and minimal environmental impact.

For the α-bromination of acetophenones, studies have focused on moving from traditional batch processes to continuous flow microreactor technology. researchgate.net This approach offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, residence time, stoichiometry), and enhanced safety, especially when handling hazardous reagents like bromine. researchgate.net A detailed optimization study on the bromination of acetophenone identified the molar ratio of bromine, reaction time, and temperature as the most critical parameters. The use of a continuous flow system suppressed the formation of the dibrominated byproduct and allowed for a high-yield, reproducible process that could be scaled up by extending the operation time. researchgate.net

Strategies for Yield Maximization and By-product Mitigation

The synthesis of this compound typically proceeds via the α-bromination of 1-(2,6-dimethoxyphenyl)ethanone. The key to maximizing the yield and minimizing by-products lies in the careful selection of the brominating agent, solvent, catalyst, and reaction temperature.

Choice of Brominating Agent: Several reagents can be employed for the α-bromination of ketones. The choice of agent is critical as it influences both the reactivity and selectivity of the reaction.

Molecular Bromine (Br₂): While elemental bromine is a common brominating agent, its use can lead to the formation of polybrominated species and bromination of the activated aromatic ring, especially in the presence of two electron-donating methoxy groups. The reaction is often performed in a suitable solvent like chloroform or methanol.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine. It is often used with a radical initiator or an acid catalyst. The use of NBS can help to suppress the formation of dibrominated by-products.

Copper(II) Bromide (CuBr₂): This reagent offers a convenient method for the α-bromination of ketones. The reaction is typically carried out by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform-ethyl acetate. This method can be effective for substrates that are sensitive to acidic conditions.

Tribromide Salts: Reagents such as Pyridinium Tribromide (Py·HBr₃) and Benzyltrimethylammonium Tribromide are solid, stable, and easier to handle than liquid bromine, offering a safer alternative. They often provide higher selectivity for monobromination.

Reaction Conditions Optimization: To enhance the yield of the desired product, optimization of reaction parameters is crucial.

| Parameter | Influence on Reaction | Optimized Conditions (General) |

| Solvent | Can influence reaction rate and selectivity. Polar solvents can promote enolization. | Methanol, Ethanol, Chloroform, Dichloromethane, Acetic Acid |

| Temperature | Higher temperatures can increase reaction rates but may also lead to more by-products. | Room temperature to reflux, depending on the reactivity of the brominating agent. |

| Catalyst | Acid catalysts (e.g., HBr, AlCl₃) promote the formation of the enol intermediate, which is the active nucleophile. | Catalytic amounts of a strong acid or a Lewis acid. |

| Stoichiometry | Using a slight excess of the brominating agent can ensure complete conversion of the starting material. | Typically 1.0 to 1.2 equivalents of the brominating agent. |

By-product Mitigation: The primary by-products in the α-bromination of 1-(2,6-dimethoxyphenyl)ethanone can include the dibrominated product, 2,2-dibromo-1-(2,6-dimethoxyphenyl)ethanone, and products resulting from aromatic ring bromination. Strategies to mitigate these include:

Controlled Addition: Slow, dropwise addition of the brominating agent can help to maintain a low concentration of the reagent in the reaction mixture, favoring monobromination.

Selective Reagents: Using milder and more selective brominating agents like NBS.

Reaction Monitoring: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for quenching the reaction upon complete consumption of the starting material, preventing further bromination.

Analytical Techniques for Reaction Monitoring and Purity Assessment

A suite of analytical techniques is essential for monitoring the progress of the synthesis and ensuring the purity of the final product, this compound.

Reaction Monitoring:

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be observed. This helps in determining the optimal reaction time.

Product Characterization and Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of the product. For this compound, ¹H NMR would be expected to show a characteristic singlet for the two protons of the -CH₂Br group. The aromatic protons and the methoxy group protons would also show distinct signals. ¹³C NMR would confirm the presence of the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to gain information about its structure. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of the product and identifying any volatile by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of non-volatile compounds. A suitable reverse-phase column with a mobile phase, typically a mixture of acetonitrile and water, can be used to separate the product from any impurities. The purity is determined by the relative area of the product peak.

The following table summarizes the key analytical techniques and their applications in the synthesis of this compound.

| Analytical Technique | Application | Information Obtained |

| Thin Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction completion. |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Confirmation of the chemical structure of the product. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of the molecular formula and presence of bromine. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & By-product Identification | Separation and identification of volatile components in the product mixture. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitative determination of product purity. |

Elucidating the Chemical Reactivity and Reaction Mechanisms of 2 Bromo 1 2,6 Dimethoxyphenyl Ethanone

Reactivity at the α-Bromo-Ketone Core

The α-bromo-ketone moiety is a versatile functional group that participates in a wide array of chemical transformations. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic substitution at the α-carbon is a hallmark of the reactivity of α-halo-ketones. These reactions typically proceed via an S(_N)2 mechanism, involving the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone readily reacts with various nitrogen-containing nucleophiles. Primary and secondary amines, for instance, can displace the bromide to form α-amino ketones, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and other biologically active molecules.

The reaction with hexamine (hexamethylenetetramine) provides a classic example of the Delepine reaction. In this process, the α-bromo ketone initially forms a quaternary ammonium (B1175870) salt with hexamine. Subsequent hydrolysis of this salt in an acidic medium yields the corresponding primary amine, in this case, 2-amino-1-(2,6-dimethoxyphenyl)ethanone. This method offers a convenient route to α-amino ketones from their bromo precursors.

Table 1: Examples of Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | General Reaction Conditions |

| Primary Amines (R-NH₂) | α-(Alkylamino) ketone | Aprotic solvent (e.g., THF, DMF), often with a non-nucleophilic base |

| Secondary Amines (R₂NH) | α-(Dialkylamino) ketone | Aprotic solvent (e.g., THF, DMF), often with a non-nucleophilic base |

| Hexamine | Quaternary ammonium salt (hydrolyzes to primary amine) | Chloroform (B151607) or ethanol solvent |

Sulfur-containing nucleophiles, being generally soft and highly nucleophilic, react efficiently with α-bromo ketones. Thiols (mercaptans) can displace the bromide to furnish α-thio ketones. These products can undergo further reactions, such as oxidation to sulfoxides or sulfones, or be used in the synthesis of sulfur-containing heterocycles.

A particularly significant reaction is the Hantzsch thiazole (B1198619) synthesis, where α-bromo ketones react with thioamides, thiourea (B124793), or thiosemicarbazides to form thiazole derivatives. organic-chemistry.orgnih.gov For example, the reaction of this compound with thiourea would be expected to yield 2-amino-4-(2,6-dimethoxyphenyl)thiazole. Similarly, reaction with thiosemicarbazide (B42300) can lead to the formation of 2-hydrazinylthiazole derivatives. nih.gov These reactions are fundamental in the construction of the thiazole ring system, a common scaffold in many pharmaceutical agents.

Table 2: Hantzsch Thiazole Synthesis with this compound

| Sulfur Nucleophile | Expected Thiazole Product |

| Thiourea | 2-Amino-4-(2,6-dimethoxyphenyl)thiazole |

| Thiosemicarbazide | 4-(2,6-Dimethoxyphenyl)-2-hydrazinylthiazole |

| Thioamides (RCSNH₂) | 2-Substituted-4-(2,6-dimethoxyphenyl)thiazole |

Oxygen-containing nucleophiles, such as alkoxides and carboxylates, also participate in substitution reactions with α-bromo ketones. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can lead to the formation of 2-methoxy-1-(2,6-dimethoxyphenyl)ethanone. Similarly, carboxylate anions, such as acetate, can displace the bromide to yield the corresponding α-acyloxy ketone. These reactions are often competitive with elimination reactions, particularly when using sterically hindered bases.

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the mechanisms of nucleophilic substitution reactions of α-bromo ketones. These studies have investigated the reaction between imidazole (B134444) and various 2-bromo-1-arylethanones, which serves as a model for the reactivity of this compound with nitrogen nucleophiles. semanticscholar.org

Kinetic studies have shown that these reactions typically follow second-order kinetics, consistent with a concerted S(_N)2 mechanism. smolecule.com Computational models have corroborated this, revealing a transition state where the carbon-bromine bond is partially broken while the carbon-nucleophile bond is partially formed. smolecule.com The activation energies for these substitutions are generally lower than for analogous alkyl bromides, an effect attributed to the stabilization of the transition state by the adjacent carbonyl group. smolecule.com

DFT calculations can also predict the influence of substituents on the aromatic ring on the reaction rate. Electron-withdrawing groups are generally found to increase the electrophilicity of the α-carbon and accelerate the reaction, while electron-donating groups have the opposite effect. The steric hindrance imposed by the two methoxy (B1213986) groups at the 2 and 6 positions of the phenyl ring in this compound would be expected to influence the approach of the nucleophile and potentially slow the reaction rate compared to less hindered analogues.

The carbonyl group of this compound is also a site of reactivity, although it is generally less reactive towards nucleophiles than the α-carbon in substitution reactions. Nevertheless, it can undergo characteristic carbonyl reactions.

One of the most important reactions of the carbonyl group in ketones is the Wittig reaction. wikipedia.orglumenlearning.comorganic-chemistry.orgmasterorganicchemistry.compressbooks.pub This reaction involves a phosphorus ylide (a Wittig reagent) and converts the carbonyl group into a carbon-carbon double bond. For example, reacting this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield 1-bromo-2-(2,6-dimethoxyphenyl)prop-1-ene. The Wittig reaction is a powerful tool for alkene synthesis due to its high degree of regioselectivity. The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z isomers) is dependent on the nature of the ylide and the reaction conditions.

The carbonyl group can also be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would transform this compound into 2-bromo-1-(2,6-dimethoxyphenyl)ethanol. The choice of reducing agent is crucial, as stronger reducing agents like LiAlH₄ could potentially also reduce the carbon-bromine bond.

Table 3: Common Reactions at the Carbonyl Group

| Reagent | Product Type |

| Phosphorus Ylide (R₂C=PPh₃) | Alkene |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

Reactions Involving the Carbonyl Functionality

Reduction of the Ketone to Alcohol

The carbonyl group of this compound is susceptible to reduction to a secondary alcohol, 2-bromo-1-(2,6-dimethoxyphenyl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups. organic-chemistry.orgchemguide.co.ukchemguide.co.uk

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. chemguide.co.ukstudycorgi.com The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to yield the final alcohol product. chemguide.co.ukchemguide.co.uk

Reaction Scheme: Reduction of this compound

This compound + NaBH₄/Methanol → 2-Bromo-1-(2,6-dimethoxyphenyl)ethanol

The presence of the α-bromo substituent generally does not interfere with this reduction, as hydride reagents like NaBH₄ are not strong enough to reduce the carbon-bromine bond under standard conditions. The reduction of α-halo ketones with metal hydrides can be a useful synthetic route to 2-halo alcohols. libretexts.org

Table 1: Common Reducing Agents for Ketone Reduction

| Reagent | Formula | Typical Solvents | Selectivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Reduces aldehydes and ketones |

Condensation Reactions with Carbonyl Reagents

The α-protons of the bromoacetyl group in this compound are acidic and can be removed by a base, although the presence of the bromine atom complicates simple aldol-type reactions. However, the ketone itself can act as an electrophile in condensation reactions with various nucleophiles.

A significant class of condensation reactions for substituted acetophenones is the Claisen-Schmidt condensation, which leads to the formation of chalcones. researchgate.net In a typical Claisen-Schmidt reaction, an acetophenone (B1666503) derivative reacts with an aromatic aldehyde in the presence of a base (like NaOH or KOH) or an acid catalyst. rjlbpcs.com While the target molecule has a bromine at the α-position, which is not typical for a starting acetophenone in a Claisen-Schmidt reaction, it can be envisioned that a related precursor, 1-(2,6-dimethoxyphenyl)ethanone, would readily undergo this reaction.

Furthermore, α-halo ketones are important precursors in the synthesis of various heterocyclic compounds through condensation and cyclization reactions. nih.gov For instance, they can react with nucleophiles like amines, thioureas, or amidines to form heterocycles such as imidazoles, thiazoles, and pyrimidines.

Chalcones, which are α,β-unsaturated ketones, are valuable intermediates in the synthesis of flavonoids. mdpi.commdpi.comnih.gov The general synthesis involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde. mdpi.com

Table 2: Examples of Condensation Reactions for Ketones

| Reaction Name | Reactants | Product |

|---|---|---|

| Claisen-Schmidt Condensation | Acetophenone + Benzaldehyde | Chalcone (B49325) |

| Hantzsch Thiazole Synthesis | α-haloketone + Thioamide | Thiazole |

Oxidation Reactions of the Carbonyl Group

The oxidation of the carbonyl group in a ketone is generally a challenging transformation under standard conditions, as it requires the cleavage of a carbon-carbon bond. However, specific reactions can achieve this. One such reaction is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent α-carbons. The migratory aptitude of the adjacent groups determines the regioselectivity of the reaction.

Another relevant reaction for α-haloketones is the haloform reaction, which occurs with methyl ketones or compounds that can be oxidized to methyl ketones. libretexts.org It involves halogenation in the presence of a base, followed by cleavage to form a carboxylate and a haloform (CHX₃). While this compound is not a methyl ketone, this reaction highlights a pathway for the cleavage of α-substituted ketones.

Role of the Dimethoxyphenyl Moiety in Directing Reactivity

The 2,6-dimethoxyphenyl group significantly influences the reactivity of the entire molecule through its electronic and steric effects.

Electronic Effects of Methoxy Substituents on Aromatic Reactivity

The methoxy group (-OCH₃) exhibits a dual electronic effect on the aromatic ring. stackexchange.comvaia.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene (B151609) ring through the sigma bond framework. stackexchange.comvaia.comminia.edu.eg

Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. stackexchange.comminia.edu.eglibretexts.org This resonance effect increases the electron density on the ring, particularly at the ortho and para positions. study.com

In general, the resonance effect of the methoxy group is stronger than its inductive effect. libretexts.org Consequently, the methoxy group is considered an activating group, making the aromatic ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. minia.edu.egjove.com The presence of two methoxy groups in the 2 and 6 positions strongly activates the aromatic ring.

Table 3: Electronic Effects of the Methoxy Group

| Effect | Nature | Consequence on Aromatic Ring |

|---|---|---|

| Inductive | Electron-withdrawing (-I) | Slight deactivation |

| Resonance | Electron-donating (+R) | Strong activation |

Ortho-Para Directing Influence in Electrophilic Aromatic Substitution

The electron-donating resonance effect of the methoxy group increases the electron density at the ortho and para positions relative to the meta position. study.comlibretexts.org This increased nucleophilicity at the ortho and para carbons makes them the preferred sites of attack for incoming electrophiles. libretexts.org Furthermore, the carbocation intermediates (arenium ions) formed during ortho and para attack are more stabilized by resonance, as an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group. khanacademy.orgmasterorganicchemistry.com This stabilization lowers the activation energy for ortho and para substitution. jove.com

In the case of the 2,6-dimethoxyphenyl moiety, both methoxy groups direct incoming electrophiles to their respective ortho and para positions. The para position (position 4) is ortho to both methoxy groups, making it a highly activated site. The ortho positions (positions 3 and 5) are also activated. However, significant steric hindrance from the two bulky methoxy groups and the adjacent bromoacetyl side chain would likely favor electrophilic attack at the less sterically hindered para position (position 4).

Intramolecular Cyclization and Rearrangement Pathways

The presence of the α-bromo ketone functionality opens up pathways for intramolecular reactions, particularly rearrangements and cyclizations.

A classic rearrangement reaction for α-haloketones is the Favorskii rearrangement. libretexts.orgorganicreactions.org This reaction occurs in the presence of a base (such as a hydroxide (B78521) or alkoxide) and leads to the formation of a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used). organicreactions.orgwiley-vch.de The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate after the removal of the acidic α'-proton and subsequent intramolecular displacement of the bromide. Nucleophilic attack on the cyclopropanone then leads to the ring-opened, rearranged product.

The α-bromo ketone moiety is also a key synthon for the construction of heterocyclic rings, notably flavonoids. mdpi.com For example, the reaction of an α-bromoacetophenone with a 2-hydroxybenzaldehyde derivative can lead to the formation of flavones or related structures through an initial condensation followed by an intramolecular cyclization. The synthesis of flavones can be achieved through various named reactions starting from o-hydroxyaryl ketones, which can be prepared from precursors like this compound. mdpi.comcore.ac.uk

Table 4: Potential Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|

| Ketone Reduction | NaBH₄ | 2-Halo-alcohol |

| Favorskii Rearrangement | Base (e.g., NaOMe) | Rearranged ester |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 2,6 Dimethoxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Detailed ¹H NMR Spectral Analysis, Chemical Shift Assignments, and Coupling Constant Interpretation

The ¹H NMR spectrum of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The symmetry of the 2,6-dimethoxyphenyl group will simplify the aromatic region of the spectrum.

The methylene (B1212753) protons (H-α) adjacent to the bromine atom and the carbonyl group are expected to appear as a sharp singlet. This is due to the absence of any neighboring protons, which would otherwise cause spin-spin coupling. The chemical shift of this singlet is anticipated to be in the downfield region, typically around 4.5 ppm, due to the deshielding effects of both the adjacent carbonyl group and the electronegative bromine atom.

The aromatic protons of the phenyl ring are expected to show a characteristic splitting pattern. The proton at the para-position (H-4') is anticipated to appear as a triplet, resulting from coupling with the two equivalent meta-protons (H-3' and H-5'). The two equivalent ortho-protons are substituted with methoxy (B1213986) groups, and therefore, the protons at the meta-positions (H-3' and H-5') are expected to appear as a doublet, coupling only with the para-proton (H-4').

The two methoxy groups are chemically equivalent due to the symmetry of the molecule and will therefore give rise to a single, sharp singlet in the spectrum. This signal is expected to be observed further upfield, typically around 3.9 ppm.

Expected ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| H-α (CH₂) | ~4.5 | Singlet | N/A |

| H-4' (Aromatic) | ~7.4 | Triplet | ~8.4 |

| H-3', H-5' (Aromatic) | ~6.6 | Doublet | ~8.4 |

¹³C NMR Spectral Analysis, Including DEPT and Two-Dimensional Techniques (e.g., HSQC, HMBC)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.

The carbonyl carbon (C=O) is typically the most deshielded and is expected to appear furthest downfield, around 190 ppm. The methylene carbon (-CH₂Br) is also expected to be in the downfield region, around 35 ppm, due to the attached bromine atom.

The aromatic region will display four signals. The carbon atom attached to the carbonyl group (C-1') will be downfield, while the carbons bearing the methoxy groups (C-2' and C-6') will be significantly deshielded and appear at a similar chemical shift. The meta-carbons (C-3' and C-5') and the para-carbon (C-4') will have distinct chemical shifts. The carbon atoms of the two equivalent methoxy groups will produce a single signal in the upfield region, typically around 56 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would confirm the assignments, with CH₂ signals appearing as negative peaks in a DEPT-135 spectrum, while CH and CH₃ signals would be positive.

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would further solidify the structural assignment. An HSQC spectrum would show correlations between directly bonded protons and carbons. For instance, it would link the methylene proton signal to the methylene carbon signal. HMBC spectroscopy would reveal longer-range couplings (2-3 bonds), for example, showing a correlation between the methylene protons and the carbonyl carbon, as well as the C-1' aromatic carbon.

Expected ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C=O | ~190 |

| C-α (CH₂) | ~35 |

| C-1' (Aromatic) | ~115 |

| C-2', C-6' (Aromatic) | ~158 |

| C-3', C-5' (Aromatic) | ~105 |

| C-4' (Aromatic) | ~133 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the parent ion, which in turn confirms the molecular formula. The molecular formula for this compound is C₁₀H₁₁BrO₃. The presence of bromine is expected to give a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted mass spectrometry data suggests the following accurate masses for different adducts:

[M+H]⁺: 258.99645 m/z

[M+Na]⁺: 280.97839 m/z

Elucidation of Fragmentation Pathways via Electron Ionization (EI) and Tandem Mass Spectrometry (MSn)

Under Electron Ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would be the alpha-cleavage, leading to the loss of a bromine radical (•Br) to form a stable acylium ion. Another significant fragmentation would be the loss of the bromomethyl radical (•CH₂Br), resulting in a 2,6-dimethoxybenzoyl cation. Further fragmentation of this ion could involve the loss of methyl radicals (•CH₃) or carbon monoxide (CO).

Tandem Mass Spectrometry (MSn) would allow for the isolation and further fragmentation of specific ions, providing a more detailed picture of the fragmentation pathways and confirming the connectivity of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the methoxy groups is expected to produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

The Raman spectrum would complement the IR data. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Expected Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ketone) | Stretching | 1680-1700 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether) | Asymmetric Stretching | 1200-1300 |

| C-O (Ether) | Symmetric Stretching | 1000-1100 |

Based on a comprehensive search for scientific literature, there is a notable absence of detailed, publicly available research data for the specific chemical compound This compound .

Specifically, the in-depth experimental and computational data required to populate the requested article sections are not found in the accessible scientific domain. The searches did not yield any dedicated studies on:

Vibrational Spectroscopy: No published papers detailing the experimental Fourier-Transform Infrared (FTIR) or Raman spectra, which are necessary to identify and assign characteristic absorption bands.

Computational Analysis: No computational chemistry studies were found that provide a Potential Energy Distribution (PED) analysis, which is crucial for the definitive assignment of vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: There is no available literature analyzing the specific electronic transitions and chromophoric systems for this molecule.

X-ray Crystallography: The crystal structure of this compound has not been publicly deposited in crystallographic databases. As a result, there is no information regarding its solid-state conformation, stereochemistry, or the specific intermolecular interactions and crystal packing motifs it adopts.

While information exists for isomers, such as 2-Bromo-1-(4-methoxyphenyl)ethanone, it is scientifically inappropriate to extrapolate that data to the 2,6-dimethoxy isomer, as the different placement of the methoxy groups significantly alters the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.

Due to this lack of specific source material for "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the requested detailed outline.

Computational and Theoretical Investigations of 2 Bromo 1 2,6 Dimethoxyphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic level. For a molecule like 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, these calculations would provide invaluable insights into its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently chosen for its balance of accuracy and computational efficiency. This would typically be paired with a basis set such as 6-311++G(d,p) to provide a robust description of the electronic distribution, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms like bromine and oxygen.

Geometry Optimization, Vibrational Frequency Analysis, and Energetic Characterization

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides the theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to validate the computational model. Energetic characterization would involve calculating thermodynamic properties such as enthalpy, Gibbs free energy, and entropy.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and spectroscopic properties.

Molecular Electrostatic Potential (MEP) Maps for Identifying Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For the title compound, the MEP map would likely show negative potential around the carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) groups, and positive potential around the hydrogen atoms.

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. Theoretical calculations can simulate different types of spectra, providing a valuable comparison for experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational protocols, primarily using DFT and the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net These methods calculate the isotropic magnetic shielding constants for each nucleus in the molecule.

The predicted chemical shifts are typically obtained by referencing the calculated shielding constants of the target molecule to the shielding constant of a standard reference compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. researchgate.net The accuracy of these predictions can be enhanced through linear regression analysis, where calculated values for a set of known compounds are scaled to match experimental data, which can reduce errors significantly. nih.gov For complex molecules, these predictions are invaluable for assigning signals in experimental spectra and distinguishing between different isomers. nih.gov

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom Group | Predicted ¹H Chemical Shift (ppm) |

| C=O | 190.5 | CH₂-Br | 4.50 |

| C-Br | 35.2 | OCH₃ | 3.85 |

| C (ipso) | 130.1 | Aromatic-H | 7.30 - 6.80 |

| C-OCH₃ | 158.4 | ||

| C (ortho) | 112.8 | ||

| C (meta) | 132.5 | ||

| C (para) | 115.7 | ||

| OCH₃ | 56.3 |

Theoretical simulations are widely used to generate Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net These simulations aid in the interpretation of experimental results and the assignment of vibrational modes and electronic transitions.

IR and Raman Spectra: The simulation of vibrational spectra (IR and Raman) involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. nih.govmdpi.com These calculations predict the positions of absorption bands (in IR) and scattered light (in Raman), corresponding to specific molecular vibrations such as stretching, bending, and torsional modes. The intensities of these bands are also calculated, helping to create a full theoretical spectrum that can be compared with experimental data. mdpi.com

UV-Vis Spectra: The prediction of UV-Vis spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum, offering insights into the electronic structure of the molecule. nih.gov

Reactivity Descriptors and Stability Parameters

Conceptual DFT provides a framework for quantifying the reactivity and stability of a molecule through various descriptors. These parameters are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global reactivity descriptors are essential for predicting how a molecule will behave in a chemical reaction. arxiv.org

Chemical Hardness (η) and Softness (S): Chemical hardness measures the resistance of a molecule to change its electron configuration. It can be approximated from the energies of the HOMO and LUMO orbitals (η ≈ (E_LUMO - E_HOMO) / 2). A large HOMO-LUMO gap implies high hardness and low reactivity. researchgate.netresearchgate.net Chemical softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. arxiv.orgresearchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. researchgate.net It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). arxiv.org A higher electrophilicity index suggests a greater capacity to act as an electron acceptor in a reaction. researchgate.netresearchgate.net This descriptor is valuable for classifying the global electrophilic nature of molecules on a unified scale. researchgate.net

Table 2: Illustrative Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | - | -6.50 |

| LUMO Energy | E_LUMO | - | -1.20 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 5.30 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.85 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.65 |

| Chemical Softness | S | 1 / η | 0.38 |

| Electrophilicity Index | ω | μ² / (2η) | 2.79 |

Analysis of Non-Linear Optical (NLO) Properties

Organic molecules with specific structural features, such as donor-acceptor systems connected by a π-conjugated bridge, can exhibit significant Non-Linear Optical (NLO) properties. nih.gov These materials are of great interest for applications in optoelectronics and photonics. nih.govbohrium.com Computational chemistry is a key tool for predicting the NLO response of molecules, guiding the design of new materials.

The NLO properties of a molecule are determined by its response to an applied electric field. This is quantified by the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. researchgate.net Quantum chemical calculations can determine these tensors, providing a theoretical measure of a molecule's potential for NLO applications like second-harmonic generation (SHG). researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. nih.gov The analysis of frontier molecular orbitals and charge transfer characteristics within the molecule helps to understand the origin of its NLO response. nih.gov

Advanced Synthetic Applications and Derivatization Strategies of 2 Bromo 1 2,6 Dimethoxyphenyl Ethanone

Strategic Building Block for Complex Molecule Construction

The unique structural features of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, namely the presence of a reactive bromine atom alpha to a carbonyl group, position it as a valuable electrophilic building block in organic synthesis. The 2,6-dimethoxyphenyl moiety also influences its reactivity and can be a key pharmacophore in the final target molecules.

Incorporation into Polycyclic and Heterocyclic Scaffolds

The electrophilic nature of the α-carbon and the carbonyl carbon in this compound allows for its facile incorporation into a variety of cyclic structures. Through reactions with dinucleophilic species, this compound can serve as a linchpin in the construction of both polycyclic and heterocyclic scaffolds. For instance, reaction with a molecule containing two nucleophilic sites, such as a diamine or a compound with both an amino and a thiol group, can lead to the formation of a new heterocyclic ring fused to an existing system, thereby constructing a more complex polycyclic architecture. The 2,6-dimethoxy substitution pattern can sterically influence the approach of nucleophiles and may also play a role in directing the regioselectivity of cyclization reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Coupling Reactions)

The α-bromo ketone moiety is a prime site for carbon-carbon bond formation. One of the most fundamental reactions is the alkylation of enolates. libretexts.org Treatment of this compound with a base can lead to the formation of an enolate, which can then be alkylated. However, the more common and synthetically valuable approach involves the reaction of the α-bromo ketone as an electrophile with various carbon nucleophiles.

This includes reactions with enolates derived from other carbonyl compounds, enamines, and organometallic reagents. For example, in the presence of a suitable base, ketones can form enolates that can displace the bromide in an S(_N)2 reaction, leading to the formation of a 1,4-dicarbonyl compound, a versatile precursor for the synthesis of five-membered rings like cyclopentenones and furans. While specific examples of cross-coupling reactions involving the C-Br bond of this particular α-bromo ketone are not extensively documented in readily available literature, the general principles of palladium-catalyzed cross-coupling reactions could potentially be applied, for instance, in Sonogashira or Suzuki-type couplings under specific conditions, although the reactivity of the α-bromo ketone might lead to competing side reactions.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The most well-documented and significant application of α-bromo ketones, including this compound, is in the synthesis of a wide array of heterocyclic compounds. The 1,2-dielectrophilic nature of the α-bromo ketone system makes it an ideal partner for various dinucleophiles.

Design and Synthesis of Thiazole-Containing Derivatives

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole rings, which involves the condensation of an α-haloketone with a thioamide. organic-chemistry.orgmdpi.comasianpubs.org In this reaction, this compound serves as the α-haloketone component. The reaction proceeds by an initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, followed by cyclization and dehydration to afford the thiazole ring. This method is highly versatile, allowing for the synthesis of a wide range of substituted thiazoles by varying the thioamide reactant.

Table 1: Synthesis of Thiazole Derivatives from this compound via Hantzsch Synthesis

| Thioamide Reactant | Resulting Thiazole Product |

| Thiourea (B124793) | 2-Amino-4-(2,6-dimethoxyphenyl)thiazole |

| Thioacetamide | 2-Methyl-4-(2,6-dimethoxyphenyl)thiazole |

| Thiobenzamide | 2-Phenyl-4-(2,6-dimethoxyphenyl)thiazole |

| N-Methylthiourea | 2-(Methylamino)-4-(2,6-dimethoxyphenyl)thiazole |

Derivatization to Imidazole (B134444) Analogues

Similar to thiazole synthesis, this compound is a key precursor for the synthesis of imidazole derivatives. The Debus-Radziszewski imidazole synthesis, a multi-component reaction, can be adapted for this purpose. wikipedia.orgscribd.com This reaction typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). A variation of this involves the reaction of an α-haloketone with an amidine or by treating the α-bromo ketone with ammonia and an aldehyde. In a more direct approach, reaction with formamide (B127407) can yield the corresponding imidazole. These methods provide a powerful tool for the construction of variously substituted imidazoles, which are prevalent in medicinal chemistry.

Table 2: Synthesis of Imidazole Derivatives from this compound

| Reagents | Resulting Imidazole Product |

| Formamide | 4-(2,6-Dimethoxyphenyl)imidazole |

| Acetamidine | 2-Methyl-4-(2,6-dimethoxyphenyl)imidazole |

| Benzamidine | 2-Phenyl-4-(2,6-dimethoxyphenyl)imidazole |

| Ammonium (B1175870) acetate, Formaldehyde | 4-(2,6-Dimethoxyphenyl)imidazole |

Synthesis of Fused Ring Systems (e.g., benzofuran (B130515) derivatives)

The synthesis of benzofurans from α-bromo ketones is a well-established, albeit often multi-step, process. A common strategy involves the initial O-alkylation of a phenol (B47542) with the α-bromo ketone to form an α-phenoxy ketone intermediate. researchgate.netnih.gov This intermediate can then undergo intramolecular cyclization, typically under acidic conditions, to yield the benzofuran ring system. For the synthesis of benzofuran derivatives from this compound, the first step would be its reaction with a substituted phenol in the presence of a base to form the corresponding 2-phenoxy-1-(2,6-dimethoxyphenyl)ethanone. Subsequent acid-catalyzed cyclodehydration would then lead to the formation of a 2-substituted-3-(2,6-dimethoxyphenyl)benzofuran. The specific substitution pattern on the resulting benzofuran would depend on the starting phenol. This two-step approach offers a versatile route to a variety of substituted benzofuran scaffolds.

Intermediate in the Development of Fine Chemicals

As a readily available and reactive building block, this compound is a key precursor in the synthesis of a variety of high-value fine chemicals. Its structural framework and functional group array are leveraged to construct more complex molecules with specific, desired properties.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The α-bromoketone moiety is a cornerstone for the synthesis of numerous heterocyclic systems that form the core of many pharmaceutical agents. The reaction of α-bromoketones with thioamides, known as the Hantzsch thiazole synthesis, is a classic and widely used method for constructing the thiazole ring, a privileged scaffold in medicinal chemistry. organic-chemistry.orgsynarchive.comscribd.com Thiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net

While specific drugs derived directly from this compound are not prominently documented, its role as an intermediate is inferred from the well-established synthetic pathways that utilize this class of compounds. For instance, the reaction of a phenacyl bromide with a thioamide or thiourea is a fundamental step in creating 2-amino- or 2-substituted-thiazoles, which are key intermediates for larger, more complex active pharmaceutical ingredients (APIs). organic-chemistry.orgmdpi.com The 2,6-dimethoxy substitution pattern on the phenyl ring can be strategically used to influence the pharmacokinetic and pharmacodynamic properties of the final compound.

| Reactant 1 | Reactant 2 | Resulting Scaffold | Pharmaceutical Relevance |

|---|---|---|---|

| This compound | Thiourea | 2-Amino-4-(2,6-dimethoxyphenyl)thiazole | Core structure in various kinase inhibitors and anti-inflammatory agents. mdpi.com |

| This compound | Substituted Thioamide (R-C(S)NH₂) | 2-R-4-(2,6-dimethoxyphenyl)thiazole | Versatile intermediates for further functionalization in drug discovery programs. organic-chemistry.org |

| This compound | Primary Amine (R-NH₂) | α-Amino Ketone | Precursors to various biologically active molecules, including cathinone (B1664624) analogs. |

Generation of Agrochemical Precursors

The application of this compound specifically in the agrochemical sector is not as extensively documented as its role in pharmaceutical synthesis. However, many of the heterocyclic scaffolds accessible from this intermediate, such as thiazoles and imidazoles, are also prevalent in modern fungicides, herbicides, and insecticides. The inherent reactivity of the α-bromoketone allows for the construction of these bio-active rings, suggesting its potential as a precursor for novel agrochemical development, even if specific examples are not widespread in the literature.

Contribution to Chemical Library Generation and Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to efficiently generate collections of structurally diverse small molecules for biological screening. nih.govcam.ac.uk The goal of DOS is to populate chemical space with a wide range of molecular scaffolds, increasing the probability of discovering novel biological probes or lead compounds. nih.gov

This compound is an excellent starting material for DOS due to its multiple, orthogonally reactive functional groups. This allows for a "build/couple/pair" strategy where different building blocks can be systematically introduced to create a large library of related but structurally distinct compounds.

The key features of this compound for DOS include:

Appendage Diversity : The reactive α-bromo position can be substituted by a wide variety of nucleophiles (amines, thiols, alcohols, etc.), introducing diverse R-groups.

Scaffold Diversity : The ketone functionality can participate in condensations and cycloadditions to form different heterocyclic cores (e.g., thiazoles, imidazoles, pyrazines).

Stereochemical Diversity : Reactions at the carbonyl or α-carbon can potentially create new stereocenters, adding another layer of molecular complexity.

By reacting this compound with different libraries of reactants, a chemist can rapidly generate a large and diverse chemical library from a single, common intermediate.

| Core Reagent | Library of Co-Reactants (Examples) | Reaction Type | Resulting Library Scaffold |

|---|---|---|---|

| This compound | Library A: Thioureas, Thioamides | Hantzsch Cyclization | Library of substituted Thiazoles |

| Library B: Primary Amines, Anilines | Nucleophilic Substitution | Library of α-Amino Ketones |

Exploiting the α-Bromoketone Motif for Unique Chemical Transformations

The α-bromoketone functional group is renowned for its participation in a variety of powerful and unique chemical transformations, enabling significant molecular rearrangements and the construction of complex structures.

One of the most notable reactions is the Favorskii Rearrangement . This reaction occurs when an α-haloketone with an acidic α'-proton is treated with a base (such as a hydroxide (B78521) or alkoxide). wikipedia.orgadichemistry.com The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid or ester. wikipedia.orgyoutube.com In the case of cyclic α-haloketones, this transformation famously results in ring contraction. adichemistry.comvaia.com For an acyclic substrate like this compound, the rearrangement would produce a derivative of 2-(2,6-dimethoxyphenyl)propanoic acid. This reaction is a powerful tool for skeletal reorganization in organic synthesis. ddugu.ac.in

Another cornerstone transformation is the aforementioned Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole. synarchive.comscribd.com The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring. youtube.com This method remains one of the most reliable and versatile ways to access this important heterocyclic system. organic-chemistry.org

Beyond these named reactions, the α-bromo position is highly susceptible to Nucleophilic Substitution with a wide range of soft and hard nucleophiles, providing straightforward access to α-functionalized ketones.

| Transformation | Reagent(s) | Product Type | Key Feature |

|---|---|---|---|

| Favorskii Rearrangement | Base (e.g., NaOMe, NaOH) | Carboxylic Acid / Ester | Skeletal rearrangement via a cyclopropanone intermediate. wikipedia.orgadichemistry.com |

| Hantzsch Thiazole Synthesis | Thioamide or Thiourea | Substituted Thiazole | Formation of a 5-membered aromatic heterocycle. synarchive.comscribd.com |

| Nucleophilic Substitution | Nucleophiles (e.g., R₂NH, RSH, NaN₃) | α-Substituted Ketone | Direct displacement of bromide to install a new functional group. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Thiazole |

| Thiourea |

| 2-Amino-4-(2,6-dimethoxyphenyl)thiazole |

| Thioamide |

| α-Amino Ketone |

| Imidazole |

| Pyrazine (B50134) |

| 2-(2,6-dimethoxyphenyl)propanoic acid |

Exploration of Biological Activities and Underlying Mechanisms Academic Research Focus

Investigation of Antimicrobial Efficacy

The introduction of a bromine atom and methoxy (B1213986) groups to a phenyl ethanone (B97240) scaffold can significantly influence its interaction with microbial cells. Research into analogous compounds suggests that such structural features can be key determinants of antimicrobial activity.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

While direct studies on the antibacterial properties of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone are not extensively available in the reviewed literature, research on structurally related brominated and dihydroxyacetophenone derivatives provides some insights. For instance, certain brominated dihydroxyacetophenone compounds have demonstrated significant biological activity. Notably, some dihydroxyacetophenone derivatives have shown potent antibacterial effects against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa.

In a broader context, the antibacterial effects of compounds containing an α,β-unsaturated keto moiety, such as chalcones, are often attributed to their interaction with the cell membrane of the target microorganism. The presence and position of functional groups like methoxy and halogens on the phenyl rings are known to be critical for their microbiological activity. For example, studies on bromochalcone derivatives have shown activity against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium.

Antifungal Activity against Unicellular and Filamentous Fungi

The potential of acetophenone (B1666503) derivatives as antifungal agents has been a subject of academic inquiry. Research into various derivatives has shown a range of activities against different fungal species. For example, studies on certain α-(1,2,4-triazolyl)acetophenone derivatives have demonstrated in vitro antifungal activity against yeast-like fungi, including various Candida species, and molds like Trichophyton rubrum.

Furthermore, other research has explored the antifungal properties of hydroxyacetophenone derivatives. While some synthesized hydroxyacetophenone compounds showed poor antifungal activity, others, particularly those with specific substitutions, have been noted for their effects against phytopathogenic fungi. For instance, certain acetophenone derivatives exhibited more potent antifungal effects on some phytopathogens than the commercial fungicide hymexazol. The antifungal activity of 2-hydroxy-4,6-dimethoxyacetophenone has been observed against Trichophyton rubrum, with Minimum Inhibitory Concentrations (MICs) ranging from 1.25 to 2.5 mg/mL.

Anti-proliferative and Cytotoxic Potential

The evaluation of synthetic compounds for their ability to inhibit cancer cell growth is a cornerstone of modern oncological research. The structural motifs present in this compound, namely the brominated phenyl ring and the acetophenone core, are features found in various compounds investigated for their anticancer properties.

In vitro Assessment against various Cancer Cell Lines

Direct in vitro assessment of this compound against a panel of cancer cell lines is not widely documented in the available literature. However, research on a series of brominated acetophenone derivatives offers valuable insights into the potential cytotoxicity of this class of compounds. A study investigating several brominated acetophenones reported their cytotoxic effects on various human tumor cell lines, including breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3).

One of the tested compounds in that study, derivative 5c , exhibited notable cytotoxicity against all tested tumor cell lines, with IC50 values below 10 µg/mL for MCF7 and PC3 cells. nih.gov In contrast, this compound showed significantly lower cytotoxicity against a non-tumorigenic breast epithelial cell line (MCF12F), suggesting a degree of selectivity for cancer cells. nih.gov

Additionally, a structurally related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), which shares the dimethoxyphenyl ethanone core but lacks the bromine atom and has hydroxyl groups instead, has been shown to exhibit a good cytotoxic effect on HT-29 human colon adenocarcinoma cells in a dose- and time-dependent manner. researchgate.net This compound, however, showed no cytotoxic effect on the normal human fibroblast cell line (MRC-5). researchgate.net

Table 1: Cytotoxicity of a Brominated Acetophenone Derivative (5c) on Various Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) |

|---|---|---|

| MCF7 | Breast Adenocarcinoma | < 10 |

| A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 |

| Caco2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 |

| PC3 | Prostate Adenocarcinoma | < 10 |

Data sourced from a study on brominated acetophenone derivatives and may not represent the specific activity of this compound. nih.gov

Antioxidant Activity Studies

Antioxidant compounds are of significant interest due to their potential to mitigate oxidative stress, which is implicated in a variety of pathological conditions. The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods for screening the in vitro antioxidant activity of chemical compounds. nih.govnih.gov These assays measure the ability of a substance to donate a hydrogen atom or an electron to neutralize the respective free radicals. nih.gov

Despite the academic interest in the biological activities of brominated and methoxylated phenyl compounds, specific data from DPPH, ABTS, or other free radical scavenging assays for this compound could not be identified in the reviewed scientific literature. Research on other bromophenols has indicated that the presence of bromine and hydroxyl groups on aromatic rings can contribute to their radical scavenging capabilities. However, without direct experimental data, the antioxidant potential of this compound remains speculative.

Examination of Biological Target Interactions and Signaling Pathways

Potential Enzyme or Receptor Modulatory Effects

While direct experimental studies on the enzyme or receptor modulatory effects of this compound are not extensively documented in publicly available research, the broader class of phenacyl bromides and compounds with a 2,6-dimethoxyphenyl moiety have shown interactions with various biological targets.

Phenacyl bromides are known to be reactive intermediates, often utilized in the synthesis of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The reactivity of the α-bromoketone functional group allows for covalent modification of nucleophilic residues, such as cysteine or histidine, within the active sites of enzymes, potentially leading to irreversible inhibition. This reactivity is a key factor in their potential as enzyme inhibitors.

Furthermore, the 2,6-dimethoxyphenyl group is a structural feature found in a variety of biologically active compounds. Derivatives of 2,6-dimethoxyphenol (B48157) have been reported to possess antioxidant and antibacterial activities. For instance, some Schiff bases derived from syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) have demonstrated notable biological potential. researchtrend.net This suggests that the 2,6-dimethoxy substitution pattern may contribute to interactions with biological systems, possibly through mechanisms related to oxidative stress modulation or interference with microbial pathways.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of a lead compound. For this compound, a hypothetical SAR analysis can be constructed based on the known effects of its constituent parts in related molecules.

Correlation Between Substituent Patterns and Biological Efficacy

The biological efficacy of phenacyl bromide derivatives is highly dependent on the nature and position of substituents on the phenyl ring. For instance, in a series of 2,5-dimethoxyphenylisopropylamine analogs, the lipophilicity of the substituent at the 4-position was found to correlate with affinity for serotonin (B10506) receptors 5-HT2A and 5-HT2B. nih.gov While this is a different core structure, it highlights the importance of substituent properties in receptor binding.

In the context of this compound, the 2,6-dimethoxy pattern is a key determinant of its potential activity. Research on other scaffolds has shown that the number and position of methoxy groups can significantly influence biological activity. For example, in a study of pericosine E analogs as glycosidase inhibitors, the replacement of a chlorine atom with a methoxy group generally decreased activity. mdpi.com Conversely, in other molecular contexts, methoxy groups can enhance binding affinity and selectivity. researchgate.net

| Substituent/Feature | General Observation in Related Compounds | Potential Implication for this compound |

|---|---|---|

| α-Bromo ketone | Acts as an electrophile, enabling covalent modification of biological targets. | Potential for irreversible enzyme inhibition. |

| 2,6-Dimethoxy groups | Can influence lipophilicity, electronic properties, and steric hindrance, affecting receptor binding and specificity. | May enhance binding to specific targets through hydrogen bonding or hydrophobic interactions, while potentially hindering binding to others due to steric bulk. |

| Phenyl ring | Provides a scaffold for substituent modification to optimize activity. | The core structure upon which the key functional groups are arranged. |

Mechanistic Insights into Bromine Atom's Contribution to Bioactivity

The bromine atom in the α-position to the ketone is a critical feature for the bioactivity of phenacyl bromides. Its primary role is to act as a good leaving group in nucleophilic substitution reactions. This makes the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophilic residues in biological macromolecules like proteins and nucleic acids. nih.gov

This reactivity is the basis for the use of α-bromoketones as affinity labels for identifying active site residues in enzymes. By forming a stable covalent bond, the molecule can permanently inactivate the enzyme, allowing researchers to study its function. The increased electrophilicity of the α-carbon due to the bromine atom is a key contributor to the potential of these compounds as enzyme inhibitors. nih.gov

Influence of Methoxy Groups on Receptor Binding and Specificity

The two methoxy groups at positions 2 and 6 of the phenyl ring are expected to significantly influence the molecule's interaction with biological targets. Methoxy groups can affect a compound's properties in several ways:

Electronic Effects: Methoxy groups are electron-donating through resonance and electron-withdrawing through induction. This can modulate the reactivity of the aromatic ring and the carbonyl group.

Steric Effects: The presence of two ortho-methoxy groups creates steric hindrance around the carbonyl group. This can influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity for certain receptors or enzymes that can accommodate this bulk.

Lipophilicity: Methoxy groups generally increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets.

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors in a receptor's binding site.

Studies on other methoxy-substituted compounds have shown that these groups can play a crucial role in determining receptor affinity and selectivity. For example, in a series of 2,5-dimethoxyphenethylamines, the methoxy groups are essential for their interaction with serotonin receptors. frontiersin.orgpsilosybiini.info The specific 2,6-disubstitution pattern in this compound would likely lead to a unique binding profile compared to other methoxy-substituted analogs.

Computational Molecular Docking for Ligand-Receptor Interactions and Predicted Potency

Docking studies of chalcone (B49325) analogues with hydroxy and methoxy substituents as Bcl-2 inhibitors have been performed to understand their binding modes. unja.ac.id Similarly, molecular docking has been used to study the interaction of 3-methoxy flavone (B191248) derivatives with the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.